4-(4-Ethoxyphenyl)butan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

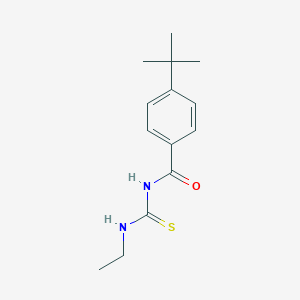

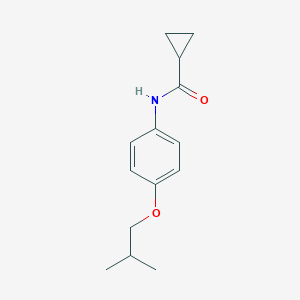

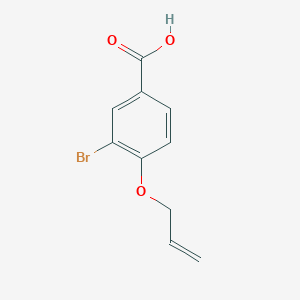

“4-(4-Ethoxyphenyl)butan-1-amine” is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-(4-Ethoxyphenyl)butan-1-amine” consists of a butan-1-amine chain with an ethoxyphenyl group attached to the fourth carbon . The exact 3D structure is not provided in the sources.Physical And Chemical Properties Analysis

“4-(4-Ethoxyphenyl)butan-1-amine” has a molecular weight of 193.29 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the sources.Scientific Research Applications

Synthesis of Novel Pyridinones

A study by Patel, Gandhi, and Sharma (2010) described the synthesis of novel 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, starting from β-aryl glutaconic acid and eventually treating with secondary amines to yield the final compounds. These compounds were then subjected to azo coupling, producing isomers separated by chromatography, and evaluated for antimicrobial activity (Patel, Gandhi, & Sharma, 2010).

Asymmetric Synthesis of Amino Alcohols

Mattei et al. (2011) reported the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, a structurally similar compound, using a Ru-MeOBIPHEP catalyst. This synthesis involved the preparation of a primary enamine and was followed by either asymmetric catalytic enamine hydrogenation or asymmetric catalytic reductive amination (Mattei, Moine, Püntener, & Schmid, 2011).

Total Synthesis and Analysis of Phenylethanolamine A

Wang et al. (2017) developed a method for synthesizing phenylethanolamine A (PEAA) using 4-nitrobenzyl bromide as the starting material. This method included a sequence of SN2 reactions, hydrolysis, and amination, leading to the formation of 4-(4-nitrophenyl)butan-2-amine. They also developed a high-performance liquid chromatography (HPLC) method for analyzing PEAA (Wang, Song, Min, Tang, Zhou, & Yang, 2017).

Nucleophilic Substitution Reactions

A study by Lartey and Fedor (1979) explored the reactions of trans-4-(para-substituted phenoxy)-3-buten-2-ones with primary amines. They observed first-order rates in amine and the substrates, providing insight into the kinetics and mechanism of the reactions, which could be relevant to understanding reactions involving 4-(4-ethoxyphenyl)butan-1-amine (Lartey & Fedor, 1979).

Mechanism of Action

properties

IUPAC Name |

4-(4-ethoxyphenyl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-14-12-8-6-11(7-9-12)5-3-4-10-13/h6-9H,2-5,10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRHFXYCAWVNKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442711 |

Source

|

| Record name | 4-(4-ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenyl)butan-1-amine | |

CAS RN |

869942-62-1 |

Source

|

| Record name | 4-(4-ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[4-(3-methylbutoxy)phenyl]propanamide](/img/structure/B496083.png)

![N-[4-(acetylamino)phenyl]-2-propoxybenzamide](/img/structure/B496087.png)

![2-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B496091.png)

![2-[(2-Propoxybenzoyl)amino]benzamide](/img/structure/B496093.png)

![2-(4-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B496099.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B496102.png)